3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one
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Overview
Description
3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinazolin-4(3H)-one.
Hydrazination: The hydrazino group at the 2-position can be introduced by reacting the intermediate with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can modify the hydrazino group to form amines or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
2-hydrazinoquinazolin-4(3H)-one: Lacks the ethyl and methoxy groups.
6,7-dimethoxyquinazolin-4(3H)-one: Lacks the ethyl and hydrazino groups.
3-ethylquinazolin-4(3H)-one: Lacks the hydrazino and methoxy groups.
Uniqueness
3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one is unique due to the presence of both the ethyl and hydrazino groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-ethyl-2-hydrazinyl-6,7-dimethoxyquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-4-16-11(17)7-5-9(18-2)10(19-3)6-8(7)14-12(16)15-13/h5-6H,4,13H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGMVARCASDBOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(C=C2N=C1NN)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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